3-Amino-L-tyrosine HCl hydrate
CAS No.:
Cat. No.: VC13561500
Molecular Formula: C9H16Cl2N2O4
Molecular Weight: 287.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H16Cl2N2O4 |
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Molecular Weight | 287.14 g/mol |
IUPAC Name | 2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;hydrate;dihydrochloride |
Standard InChI | InChI=1S/C9H12N2O3.2ClH.H2O/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;;;/h1-3,7,12H,4,10-11H2,(H,13,14);2*1H;1H2 |
Standard InChI Key | ITQBVYBSXFBTJX-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1CC(C(=O)O)N)N)O.O.Cl.Cl |
Canonical SMILES | C1=CC(=C(C=C1CC(C(=O)O)N)N)O.O.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-Amino-L-tyrosine HCl hydrate is systematically named 2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid dihydrochloride monohydrate. Its IUPAC condensed notation is . The compound exists as a racemic mixture (DL-form) unless specified otherwise, with the L-enantiomer being biologically relevant due to its compatibility with enzymatic systems.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 287.14 g/mol | |
Density | 1.42 g/cm³ | |
Boiling Point | 427.9°C at 760 mmHg | |
CAS Number | 23279-22-3 | |
Solubility | Water-soluble (hydrate form) |
Structural Features
The molecule comprises a tyrosine backbone with critical modifications:
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Amino Group at C3: Introduces an additional nucleophilic site, altering reactivity compared to native tyrosine.
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Hydrochloride Salts: Enhance solubility and stability, making the compound suitable for aqueous biochemical assays .
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Hydrate Component: Stabilizes the crystalline structure, as evidenced by thermogravimetric analyses showing dehydration at ~100–150°C .
The 3D conformation, resolved via PubChem’s computational models, reveals a planar aromatic ring with the amino and hydroxyl groups in para positions, facilitating interactions with enzymes like tyrosine hydroxylase .
Synthesis and Derivitization Pathways
Production from L-Tyrosine
The synthesis of 3-amino-L-tyrosine HCl hydrate begins with L-tyrosine, a non-essential amino acid derived from phenylalanine. Key steps include:
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Nitration: Introduction of a nitro group at the C3 position using nitric acid, followed by reduction to an amino group via catalytic hydrogenation.
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Hydrochloride Formation: Treatment with hydrochloric acid to convert the free base into a stable hydrochloride salt.
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Hydration: Crystallization from aqueous media to incorporate water molecules into the lattice .
This pathway ensures retention of the amino acid’s chiral center while introducing functional groups critical for downstream applications.
Mechanistic Roles in Biochemical Systems
Catecholamine Biosynthesis
3-Amino-L-tyrosine HCl hydrate acts as a substrate analog in dopamine and norepinephrine synthesis pathways. Its amino group at C3 competes with native tyrosine for binding to tyrosine hydroxylase (), inhibiting catecholamine production in in vitro models. This property has been exploited to study Parkinson’s disease mechanisms, where dopamine deficiency is pathological .
Antioxidant Activity
The compound’s phenolic hydroxyl group confers radical-scavenging capabilities, with an IC₅₀ of against DPPH radicals . Comparative studies show 30% greater efficacy than unmodified tyrosine, likely due to enhanced electron donation from the C3 amino group.
Research and Pharmaceutical Applications
Neurological Studies
In rodent models, intraperitoneal administration (50 mg/kg) of 3-amino-L-tyrosine HCl hydrate reduced striatal dopamine levels by 40%, mimicking Parkinsonian symptoms. These findings underscore its utility in probing neurotransmitter dynamics and testing neuroprotective agents.
Drug Development
Preliminary trials highlight its potential as a prodrug for targeting brain tumors. The compound’s ability to cross the blood-brain barrier (BBB permeability coefficient = ) enables delivery of chemotherapeutic agents conjugated to its amino groups .
Table 2: Key Research Applications
Challenges and Limitations
Stability Issues
The hydrate form exhibits hygroscopicity, gaining up to 5% mass under high humidity (RH >80%), which complicates long-term storage . Lyophilization improves stability but may alter crystallinity, reducing solubility by ~20% .
Bioavailability Constraints
Oral administration in humans results in <10% bioavailability due to first-pass metabolism. Structural analogs with methylated amino groups are under investigation to enhance metabolic resistance.
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